molecular formula C15H26N2O4 B3239830 (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1422344-05-5

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No.: B3239830
CAS No.: 1422344-05-5
M. Wt: 298.38
InChI Key: MZRXFKLRIKSJTG-YFKTTZPYSA-N
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Description

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound with a unique structure. This compound is characterized by its hexahydrocyclopenta[c]pyrrole core, which is substituted with tert-butyl, ethyl, and amino groups. The stereochemistry of the compound is defined by its specific configuration at multiple chiral centers, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydrocyclopenta[c]pyrrole core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of tert-butyl, ethyl, and amino groups through substitution reactions.

    Chiral Resolution: Separation of the desired stereoisomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate include other hexahydrocyclopenta[c]pyrrole derivatives with different substituents. Examples include:

  • (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
  • (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-methylhexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the amino group, which can impart distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRXFKLRIKSJTG-YFKTTZPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 2
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 3
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 4
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 5
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 6
(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

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